3-Methyl-4-(4-methylpiperidin-1-yl)aniline
Overview
Description
3-Methyl-4-(4-methylpiperidin-1-yl)aniline is an organic compound with the molecular formula C12H18N2. It is a derivative of aniline, where the aniline ring is substituted with a 4-methylpiperidin-1-yl group at the 4-position and a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-methylpiperidin-1-yl)aniline typically involves the reaction of 3-methylaniline with 4-methylpiperidine under specific conditions. One common method includes:
Nucleophilic Substitution: The reaction of 3-methylaniline with 4-methylpiperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(4-methylpiperidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Cl2, Br2, HNO3/H2SO4
Major Products
Oxidation: Quinones, N-oxides
Reduction: Amines, Hydrocarbons
Substitution: Halogenated anilines, Nitroanilines
Scientific Research Applications
3-Methyl-4-(4-methylpiperidin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of polymers and advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(4-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can enhance binding affinity and selectivity towards these targets. The compound may act as an agonist or antagonist, modulating the activity of the target protein and influencing downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperazin-1-yl)aniline: Similar structure but with a piperazine ring instead of a piperidine ring.
4-(4-Methylpiperidin-1-yl)aniline: Similar structure but without the methyl group at the 3-position.
3-(1-Methylpiperidin-4-yl)aniline: Similar structure but with a different substitution pattern on the piperidine ring.
Uniqueness
3-Methyl-4-(4-methylpiperidin-1-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the 3-methyl and 4-(4-methylpiperidin-1-yl) groups can enhance its binding properties and selectivity towards certain molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-methyl-4-(4-methylpiperidin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10-5-7-15(8-6-10)13-4-3-12(14)9-11(13)2/h3-4,9-10H,5-8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLIGBCJWLIEQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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